2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine
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Overview
Description
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its biological activity, while the pyridine ring is a common motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring via a sulfanyl linkage. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and large-scale organic synthesis would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Contains an imidazole ring and is used as an antiulcer drug.
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of an imidazole and pyridine ring linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
77148-58-4 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C10H11N3S/c1-8-9(13-7-12-8)6-14-10-4-2-3-5-11-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
QOZCKYWDKCFFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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